molecular formula C16H14N4OS B2518298 1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea CAS No. 860610-13-5

1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea

Cat. No.: B2518298
CAS No.: 860610-13-5
M. Wt: 310.38
InChI Key: NQUPWVVQWWUDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea is a synthetic organic compound with the molecular formula C₁₆H₁₄N₄OS. It is characterized by the presence of a benzoyl group, a methyl-substituted indazole ring, and a thiourea moiety.

Scientific Research Applications

1-Benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea has several scientific research applications:

Safety and Hazards

No specific safety hazards reported for this compound.

Preparation Methods

The synthesis of 1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea typically involves the reaction of 6-methyl-1H-indazole-5-amine with benzoyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

[ \text{6-methyl-1H-indazole-5-amine} + \text{benzoyl isothiocyanate} \rightarrow \text{this compound} ]

Chemical Reactions Analysis

1-Benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acylating agents for substitution reactions .

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

1-Benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea can be compared with other thiourea derivatives and indazole-containing compounds:

Properties

IUPAC Name

N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-10-7-14-12(9-17-20-14)8-13(10)18-16(22)19-15(21)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUPWVVQWWUDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=S)NC(=O)C3=CC=CC=C3)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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